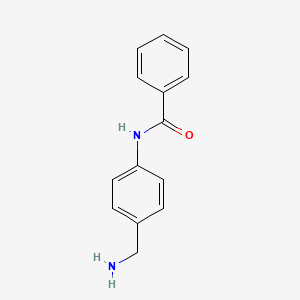
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate involves the inhibition of specific enzymes and pathways involved in inflammation, oxidative stress, and cancer cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of reactive oxygen species, which are involved in oxidative stress. The compound has been shown to induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate have been extensively studied. The compound has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation in various in vitro and in vivo models. It has also been shown to improve cognitive function and protect against neurodegenerative diseases. The compound has a favorable safety profile and does not show any significant toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yield and purity. It has a favorable safety profile and does not show any significant toxicity in animal models. However, the compound has some limitations for lab experiments. It is not water-soluble and requires specific solvents for use in experiments. It also requires specific conditions of temperature and pressure for its synthesis, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. There is also potential for the development of novel derivatives of the compound with improved properties and efficacy. Further studies are needed to fully understand the potential applications and limitations of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate in scientific research.
Méthodes De Synthèse
The synthesis of 2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate involves the reaction of 2H-chromene-3-carboxylic acid with 2-amino-2-methyl-1-propanol and imidazole in the presence of a coupling agent. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. This method has been optimized for high yield and purity of the compound.
Applications De Recherche Scientifique
2-(1H-Imidazol-1-yl)-2-methylpropyl 2H-chromene-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have a protective effect on neurons and can improve cognitive function.
Propriétés
IUPAC Name |
(2-imidazol-1-yl-2-methylpropyl) 2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,19-8-7-18-12-19)11-22-16(20)14-9-13-5-3-4-6-15(13)21-10-14/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINJZDMJDPQQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C1=CC2=CC=CC=C2OC1)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)







